2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole is a heterocyclic compound that contains both oxygen and antimony atoms within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole typically involves the reaction of diphenylantimony chloride with an appropriate oxazoline derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: This may include the use of larger reaction vessels, continuous flow reactors, and automated purification systems to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert the antimony(V) derivatives back to antimony(III) compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism by which 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Diphenyl[1,3,2]oxazastibole
- 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazole
Comparison: 2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole is unique due to the presence of both oxygen and antimony atoms in its structure, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
105858-12-6 |
---|---|
Molekularformel |
C16H12NO2Sb |
Molekulargewicht |
372.03 g/mol |
IUPAC-Name |
2,6-diphenyl-[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole |
InChI |
InChI=1S/C16H14NO2.Sb/c18-15(13-7-3-1-4-8-13)11-17-12-16(19)14-9-5-2-6-10-14;/h1-12,18-19H;/q-1;+3/p-2 |
InChI-Schlüssel |
PERFJHOENZMXRX-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN3C=C(O[Sb]3O2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.